7-Methyl-tritriacontane
Description
Overview of Methyl-Branched Long-Chain Hydrocarbons in Natural Systems
Methyl-branched long-chain hydrocarbons are integral components of the epicuticular wax layer that covers the outer surface of virtually all insects. annualreviews.orgresearchgate.netresearchgate.net This waxy layer, primarily composed of a complex mixture of hydrocarbons, serves a crucial primary function: preventing water loss and protecting the insect from desiccation. annualreviews.orgscienceopen.comroyalsocietypublishing.org Given their small size and consequently large surface-area-to-volume ratio, insects are particularly vulnerable to dehydration, making this hydrocarbon barrier essential for their survival in terrestrial environments. annualreviews.org
These hydrocarbons are synthesized in specialized abdominal cells called oenocytes and are then transported to the cuticle. scienceopen.comnih.gov The composition of this cuticular hydrocarbon (CHC) profile is often species-specific and can include n-alkanes (straight-chain), alkenes (containing double bonds), and methyl-branched alkanes. annualreviews.orgresearchgate.netbiorxiv.org Methyl-branched alkanes, such as 7-Methyl-tritriacontane, are common constituents, with methyl groups typically found on the 2-, 3-, and other odd-numbered carbon positions along the main chain. annualreviews.org
While initially recognized for their waterproofing properties, it is now understood that these hydrocarbons have evolved to serve a variety of secondary roles, most notably in chemical communication. annualreviews.orgnih.gov They act as semiochemicals (signaling molecules) that mediate a wide range of behaviors. annualreviews.org For instance, they are used as contact pheromones for mate recognition, in identifying nestmates and caste status in social insects like ants, and in signaling reproductive status. pnas.organtwiki.org The presence of 7-Methyl-tritriacontane has been documented in the cuticular hydrocarbon profile of the ant Camponotus cruentatus. csic.es
Significance of Isomeric Structure in Biological and Environmental Contexts
The biological function of methyl-branched hydrocarbons is profoundly influenced by their isomeric structure—that is, the specific arrangement of atoms within the molecule. solubilityofthings.comlibretexts.org For compounds like 7-Methyl-tritriacontane, the position of the methyl group along the carbon chain is not arbitrary; it is a critical determinant of the molecule's physical properties and its role as a chemical signal.
The introduction of a methyl branch lowers the melting point of an alkane by as much as 30°C compared to its straight-chain counterpart. annualreviews.org This is because the branch disrupts the tight packing of the hydrocarbon molecules, affecting the fluidity of the cuticular wax layer. annualreviews.orgroyalsocietypublishing.org This physical property is significant in an environmental context, as it helps maintain the flexibility and effectiveness of the waterproofing barrier across a range of ambient temperatures. researchgate.net
From a biological signaling perspective, the isomeric structure creates the chemical diversity necessary to encode specific information. annualreviews.org Insects can distinguish between different structural isomers, allowing for species- and sex-specific recognition. nih.gov For example, a study on the parasitoid wasp Urolepis rufipes found that two 7-methylalkanes, 7-methylhentriacontane (B14476078) (7-MeC31) and 7-methyltritriacontane (7-MeC33), were the only components with a higher relative abundance in females compared to males, implicating them as part of a contact sex pheromone. frontiersin.org
Furthermore, the chirality (the "handedness" of the molecule at the branch point) of methyl-branched alkanes is crucial. Research has shown that insects often produce and respond to only one specific stereoisomer. pnas.org A comprehensive study across nine insect orders found that 36 different methyl-branched hydrocarbons, regardless of chain length or branch position, all possessed the (R)-configuration. pnas.org This stereochemical specificity underscores the highly precise nature of the receptor systems involved in detecting these chemical cues. The failure of synthetic racemic (a mixture of both stereoisomers) 7-methylalkanes to elicit a full courtship response in U. rufipes highlights that the correct isomeric and stereoisomeric form is likely essential for biological activity. frontiersin.org
Research Landscape and Future Directions for 7-Methyl-tritriacontane Studies
The current research landscape for cuticular hydrocarbons is broad, with a significant focus on their role in chemical ecology, insect behavior, and evolution. researchgate.netnih.gov However, studies focusing specifically on 7-Methyl-tritriacontane are limited. The compound is often identified as one component among many in the complex cuticular hydrocarbon profiles of certain insects, such as the ant Camponotus cruentatus, but its specific biological role remains largely uninvestigated. csic.es
Future research directions for 7-Methyl-tritriacontane and related compounds are poised to delve deeper into their biosynthesis, function, and regulation. Key areas for future investigation include:
Elucidation of Biosynthetic Pathways: While the general pathway for producing methyl-branched alkanes is known to involve the substitution of methylmalonyl-CoA during fatty acid elongation, the specific enzymes and regulatory mechanisms that determine the precise position of the methyl group (e.g., at the C7 position) are not well understood. biorxiv.orgusda.gov
Behavioral Bioassays: Targeted studies are needed to determine the specific behavioral effects of 7-Methyl-tritriacontane. This involves synthesizing the pure (R)- and (S)-enantiomers of the compound and testing their activity in bioassays with relevant insect species to confirm its role as a pheromone or other semiochemical. pnas.orgfrontiersin.org
Expanded Organismal Screening: While identified in some insects, a broader survey of its presence in other insects, plants, and microorganisms could reveal new ecological roles. foodb.ca Very long-chain hydrocarbons are often missed by standard analytical methods, suggesting that the prevalence of compounds like 7-Methyl-tritriacontane may be underestimated. mdpi.com
Regulatory Mechanisms: Understanding how internal factors (like hormones) and external stimuli (like temperature or social context) regulate the production of specific CHC components, including 7-Methyl-tritriacontane, will provide a more complete picture of how insects adapt their chemical profiles to their environment. nih.gov
Advancements in analytical techniques, such as high-temperature gas chromatography and novel mass spectrometry methods, combined with molecular biology tools, will be essential for isolating and characterizing these very long-chain molecules and unraveling their specific functions in the natural world. mdpi.com
Properties
CAS No. |
80411-92-3 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
7-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-34(3)32-30-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
RCHPMILYLQAKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Methyl Branched Alkanes
Precursor Incorporation and Chain Elongation Mechanisms
The carbon backbone of methyl-branched alkanes is assembled through a series of condensation reactions, with the characteristic methyl groups introduced via specific precursor molecules.
Role of Propionate (B1217596) and Methylmalonyl-CoA Units in Branched Alkane Synthesis
The introduction of a methyl branch onto the growing hydrocarbon chain is primarily achieved through the substitution of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during fatty acid synthesis. u-tokyo.ac.jp This critical step is the foundation for creating internally branched hydrocarbons. The methylmalonyl-CoA itself is often derived from propionate. mdpi.com Studies in various insects have demonstrated that propionate, originating from different metabolic sources, serves as a key precursor for the methyl branch. nih.govu-tokyo.ac.jp For instance, in the American cockroach, Periplaneta americana, the carboxyl carbon of sodium [1-¹³C]propionate was incorporated exclusively into the 4-position of 3-methylpentacosane, indicating that the propionate-derived unit is incorporated early in the chain elongation process. nih.gov This suggests a specific and regulated insertion rather than a random event towards the end of synthesis. nih.gov
The origin of the propionate can vary among insect species. In many insects with low levels of vitamin B12, such as the housefly, propionate is derived from the catabolism of branched-chain amino acids like valine, isoleucine, and methionine. u-tokyo.ac.jpannualreviews.org In contrast, some insects like termites, which have high levels of vitamin B12, can convert succinate (B1194679) to methylmalonyl-CoA. nih.gov
| Precursor | Intermediate | Role in Biosynthesis | Supporting Evidence |
| Propionate | Propionyl-CoA | Serves as a primer for odd-chain fatty acid synthesis and is a precursor to methylmalonyl-CoA. mdpi.comscielo.org.mx | Incorporation of labeled propionate into methyl-branched alkanes has been demonstrated. nih.gov |
| Methylmalonyl-CoA | - | Substitutes for malonyl-CoA to introduce a methyl branch during chain elongation by fatty acid synthase. u-tokyo.ac.jp | Labeled methylmalonate is incorporated into the methyl branch of hydrocarbons. nih.gov |
| Succinate | Methylmalonyl-CoA | Can be converted to methylmalonyl-CoA in insects with high vitamin B12 levels. nih.gov | Observed in termites. nih.gov |
Involvement of Amino Acid Carbon Skeletons in Methyl-Branching (e.g., Valine, Leucine)
Branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine, are fundamental precursors for the synthesis of methyl-branched alkanes in many insects. nih.govresearchgate.net The carbon skeletons of these amino acids provide the necessary building blocks for the methyl branches.
For internally branched alkanes, BCAAs are catabolized to produce propionyl-CoA (from valine and isoleucine) and other intermediates that are subsequently converted to methylmalonyl-CoA. annualreviews.orgplos.org This methylmalonyl-CoA is then incorporated into the growing fatty acid chain. annualreviews.org
In the case of 2-methylalkanes, the biosynthetic pathway is even more direct. The carbon skeleton of valine serves as the primer for the synthesis of even-numbered 2-methylalkanes, while isoleucine provides the primer for odd-numbered 2-methylalkanes. nih.govannualreviews.org Leucine's carbon skeleton is also implicated in the formation of some methyl-branched hydrocarbons. annualreviews.org
| Amino Acid | Derived Precursor/Primer | Resulting Branched Alkane Type |
| Valine | Propionyl-CoA (for internal branches); Carbon skeleton (for 2-methyl branches) | Internally branched alkanes; Even-numbered 2-methylalkanes nih.govannualreviews.org |
| Isoleucine | Propionyl-CoA (for internal branches); Carbon skeleton (for 2-methyl branches) | Internally branched alkanes; Odd-numbered 2-methylalkanes nih.govannualreviews.org |
| Leucine | Carbon skeleton | Some methyl-branched hydrocarbons annualreviews.org |
Enzymatic Systems and Genetic Regulation of Methyl-Branching
The synthesis of methyl-branched alkanes is orchestrated by a suite of specialized enzymes, with fatty acid synthases and cytochrome P450 enzymes playing pivotal roles. The expression and activity of the genes encoding these enzymes are tightly regulated to ensure the production of the correct hydrocarbon profile.
Fatty Acid Synthases (FAS) in Branched Alkane Production
Fatty acid synthases (FAS) are multi-enzyme complexes that catalyze the synthesis of fatty acids. In insects, distinct FAS systems are involved in the production of straight-chain versus methyl-branched hydrocarbons. scienceopen.com A microsomal FAS, as opposed to a soluble or cytosolic FAS, has been shown to be more effective at incorporating methylmalonyl-CoA into the growing fatty acid chain, suggesting its specialization in producing the precursors for methyl-branched alkanes. u-tokyo.ac.jpannualreviews.org
Recent genetic studies have identified specific FAS genes responsible for methyl-branched hydrocarbon synthesis. For example, in the German cockroach, Blattella germanica, knockdown of the BgFas1 gene resulted in a decrease in methyl-branched hydrocarbon production. annualreviews.org Similarly, in Rhodnius prolixus, silencing of the FASN3 gene led to reduced amounts of methyl-branched hydrocarbons. annualreviews.org In Drosophila melanogaster, a specific FAS gene, FASNCG3524, is required for the synthesis of 2-methylalkanes. annualreviews.org These findings highlight the existence of specialized FAS enzymes dedicated to the biosynthesis of these complex molecules. annualreviews.orgnih.gov
Cytochrome P450 Enzymes in Terminal Hydrocarbon Synthesis
The final step in the biosynthesis of all cuticular hydrocarbons, including methyl-branched alkanes, is the conversion of a very-long-chain fatty aldehyde to a hydrocarbon with the loss of one carbon atom. researchgate.net This crucial oxidative decarbonylation reaction is catalyzed by a specific family of cytochrome P450 enzymes, namely the CYP4G family. pnas.org
These enzymes are predominantly expressed in the oenocytes, the specialized cells responsible for hydrocarbon synthesis in insects. annualreviews.orgpnas.org RNA interference (RNAi) knockdown of CYP4G genes in various insect species has been shown to result in a deficiency of cuticular hydrocarbons, leading to increased susceptibility to desiccation and reduced viability. pnas.org The CYP4G family is remarkably conserved across the Insecta, underscoring its essential and ancient role in hydrocarbon production. nih.govresearchgate.net For example, in the mosquito Anopheles gambiae, the CYP4G16 enzyme has been shown to catalyze the biosynthesis of epicuticular hydrocarbons. pnas.org
Stereochemical Control in Biological Methyl-Branched Alkane Formation
A fascinating aspect of methyl-branched alkane biosynthesis is the high degree of stereochemical control. Most methyl-branched hydrocarbons found in insects are chiral, meaning they can exist as one of two non-superimposable mirror images (enantiomers). escholarship.org Extensive research has revealed that insects almost exclusively produce one specific stereoisomer.
A comprehensive study involving the isolation and analysis of 36 different methyl-branched hydrocarbons from 20 insect species across nine orders demonstrated that all of them possessed the (R)-configuration, regardless of the position of the methyl branch or the length of the carbon chain. pnas.orgpnas.org This remarkable conservation of stereochemistry provides strong evidence for a highly selective and conserved biosynthetic pathway throughout the insect class. pnas.org
The stereochemical outcome is believed to be determined during the fatty acid synthesis process. Specifically, it is hypothesized that the reduction of an α,β-unsaturated thioester intermediate by the enoyl-ACP reductase domain of the fatty acid synthase (FAS) is a stereoselective, NADPH-catalyzed reaction. pnas.org This enzymatic step likely establishes the (R)-configuration of the methyl branch early in the biosynthetic pathway, which is then maintained through the subsequent elongation and decarbonylation steps. pnas.org While the behavioral significance of this stereospecificity is still being explored, some studies suggest that certain insect species can discriminate between different enantiomers of their contact pheromones. annualreviews.org
Cellular and Tissue Localization of Biosynthetic Processes (e.g., Oenocytes)
The biosynthesis of methyl-branched alkanes, including 7-Methyl-tritriacontane, is primarily localized within specialized secretory cells known as oenocytes in insects. frontiersin.orgnih.govannualreviews.org These cells are of ectodermal origin and are crucial for the production of cuticular hydrocarbons (CHCs), which serve vital functions such as preventing desiccation and acting as chemical signals in communication. nih.govscholaris.canih.gov
Oenocytes are found in most, if not all, pterygote insects and their anatomical distribution can vary. nih.govannualreviews.orgnih.gov In adult mosquitoes, for instance, they are located in characteristic, mainly ventral, subcuticular clumps forming rows in each segment, while in larval stages, they are found in small groups beneath the abdominal appendages. elifesciences.org In the German cockroach, Blattella germanica, oenocytes are situated within the abdominal integument. nih.gov Regardless of their specific location, a key function of oenocytes is the synthesis of very-long-chain fatty acids (VLCFAs), which are the precursors to hydrocarbons. frontiersin.orgnih.govresearchgate.net
Genetic and transcriptomic studies have provided substantial evidence for the central role of oenocytes in hydrocarbon biosynthesis. In Drosophila melanogaster, the gene Cyp4g1, which encodes a cytochrome P450 enzyme essential for the final step of hydrocarbon production, is predominantly expressed in oenocytes. annualreviews.org Similarly, the fatty acid synthase (FAS) gene involved in producing the precursors for 2-methylalkanes is also localized to these cells. annualreviews.org Transcriptomic analysis of isolated oenocytes from the mosquito Anopheles gambiae has revealed a high level of activity for genes that control the production of fatty acids used to make hydrocarbons. elifesciences.org
The process of hydrocarbon biosynthesis is a multi-step pathway involving several key enzymes. While detailed information specific to 7-Methyl-tritriacontane is limited, the general pathway for methyl-branched alkanes is well-established. It begins with the formation of fatty acid precursors, followed by their elongation to very-long-chain acyl-CoAs. researchgate.net For methyl-branched hydrocarbons, a methylmalonyl-CoA unit is incorporated instead of a malonyl-CoA unit at a specific point during chain elongation. u-tokyo.ac.jpnih.gov This is followed by the reduction of the fatty acyl-CoA to an aldehyde and a final oxidative decarbonylation step to produce the hydrocarbon. researchgate.netpnas.org
The transport of the synthesized hydrocarbons from the oenocytes to the cuticle is thought to occur via lipophorin proteins in the hemolymph. nih.govannualreviews.org This is supported by studies in various insect species. nih.gov Ablation of oenocytes in adult Drosophila leads to a significant reduction in most cuticular hydrocarbons, underscoring their critical role in this process. nih.govscholaris.ca
The table below summarizes key research findings on the cellular localization of hydrocarbon biosynthesis.
| Organism | Tissue/Cell Type | Key Findings | Citations |
| Drosophila melanogaster | Oenocytes | Predominant expression of Cyp4g1 and a specific Fatty Acid Synthase (FAS) gene required for methyl-alkane synthesis. Ablation of oenocytes leads to reduced cuticular hydrocarbons. | nih.govannualreviews.org |
| Anopheles gambiae | Oenocytes | High activity of genes controlling fatty acid production for hydrocarbon synthesis. Silencing of Cyp4G16 or Cyp4G17 in oenocytes resulted in a 50% reduction in total CHCs. | elifesciences.org |
| Blattella germanica | Oenocytes | Oenocyte-enriched cell suspensions from abdominal sternites synthesized hydrocarbons, while epidermal cell-enriched suspensions did not. | nih.gov |
| Various Insect Species | Oenocytes | Tracer experiments using radioactive precursors in species like A. mellifera, L. migratoria, and P. americana indicate oenocytes as the major site of hydrocarbon synthesis. | nih.gov |
This body of research conclusively identifies oenocytes as the primary site of biosynthesis for methyl-branched alkanes and other cuticular hydrocarbons in insects. The intricate enzymatic machinery required for this process is localized within these specialized cells, highlighting their importance in insect physiology and survival.
Synthetic Methodologies and Chemical Derivatization of 7 Methyl Tritriacontane Analogs
Laboratory Synthesis of Long-Chain Methyl-Branched Alkanesunl.pt
The laboratory synthesis of high-molecular-weight branched alkanes presents considerable challenges, including the difficulty in separating and purifying products and the low solubility of intermediates. tandfonline.com A common and effective strategy to construct the carbon skeleton of long-chain alkanes involves the coupling of smaller alkyl fragments. One such facile three-step method employs the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane. The resulting bis(dithianyl)alkane intermediate undergoes bisalkylation with an appropriate 1-bromoalkane. The final step is a desulfurization reaction, typically using Raney nickel, to yield the desired long-chain alkane. tandfonline.com This approach is versatile, allowing for the synthesis of alkanes with mid-chain methyl branches by selecting the appropriate bromoalkanes. tandfonline.com
Other established methods for alkane synthesis include the Wurtz reaction, which involves the coupling of alkyl halides with sodium, and Kolbe's electrolysis of carboxylic acid salts. While effective for producing higher alkanes, these methods may lack the regioselectivity required for complex branched structures.
Many naturally occurring methyl-branched alkanes are chiral, and their biological activity is often stereospecific. Therefore, asymmetric synthesis is crucial for producing enantiomerically pure isomers for research and potential applications. mdpi.com Enzymatic strategies are increasingly employed for the asymmetric synthesis of chiral compounds due to their high stereoselectivity. nih.gov For instance, ene-reductases from the OYE family can catalyze the stereoselective reduction of α,β-unsaturated compounds, which can serve as precursors to chiral alkanes. nih.gov
Transition-metal-catalyzed hydrogenation is another powerful tool for asymmetric synthesis. wikipedia.orgdiva-portal.org Chiral catalysts, often composed of a metal center like rhodium or iridium complexed with chiral ligands (e.g., diphosphines), can achieve high enantioselectivity in the hydrogenation of prochiral alkenes. wikipedia.orgdiva-portal.org For example, the asymmetric hydrogenation of enamines and imines using chiral catalysts has been successfully applied in the commercial production of optically active compounds. acs.org The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of asymmetric alkane synthesis. diva-portal.org The use of chiral solvents can also induce enantioselectivity in certain reactions. acs.org
A specific example of asymmetric synthesis involves the use of chiral building blocks derived from natural sources. For instance, (R)- and (S)-2-methyl-1-butanols can be used as starting materials to introduce a chiral methyl branch into a longer carbon chain through a series of reactions involving tosylation, coupling with Grignard reagents, and subsequent chain elongation steps. mdpi.com
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of alkanes from unsaturated precursors like alkenes and alkynes. The process typically involves reacting the unsaturated compound with hydrogen gas in the presence of a metal catalyst. wikipedia.org
Catalysts and Conditions: Commonly used heterogeneous catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on carbon (e.g., Pd/C) or alumina (B75360). usm.my These reactions are often carried out at elevated temperatures and pressures, although milder conditions can be employed with highly active catalysts like noble metals. wikipedia.orgusm.my For instance, hydrogenation can proceed at temperatures around 100°C or lower and relatively low hydrogen pressures (10–15 bar) with catalysts such as Pt, Pd, Rh, and Ru. usm.my The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Mechanism: The generally accepted mechanism for heterogeneous catalysis involves the adsorption of both hydrogen and the unsaturated substrate onto the catalyst surface. The diatomic hydrogen molecule dissociates into individual hydrogen atoms on the metal surface. These hydrogen atoms are then sequentially added to the carbon atoms of the double or triple bond, resulting in the saturated alkane. usm.myacs.org
Selectivity: While highly effective for full saturation, achieving selective hydrogenation (e.g., converting an alkyne to an alkene) can be challenging as many catalysts promote complete reduction to the alkane. usm.my Specialized catalysts, such as Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline), are used for the semi-hydrogenation of alkynes to (Z)-alkenes. usm.myacs.org In some cases, the presence of an alkyne can inhibit the hydrogenation of an alkene in a competitive environment. usm.my Recent advancements include the use of manganese and water to generate hydrogen gas in situ for mild and selective reductions. acs.org
Asymmetric Synthesis Approaches for Chiral Isomers
Approaches for Regioselective Methyl-Branching
Achieving regioselectivity—the precise placement of the methyl branch along the alkane chain—is a key challenge in the synthesis of compounds like 7-methyl-tritriacontane.
One of the most reliable methods for ensuring regioselectivity is through convergent synthesis, where pre-functionalized building blocks are coupled together. The dithiane-based synthesis described earlier is an excellent example of this approach. tandfonline.com By choosing an α,ω-dibromoalkane and a 1-bromoalkane of specific lengths, the methyl group's position is predetermined by the point of coupling.
Another strategy involves the use of organometallic reagents. For example, a Grignard reagent prepared from a long-chain alkyl halide can be reacted with a ketone or an epoxide to introduce a methyl group at a specific position. The resulting alcohol can then be deoxygenated to the corresponding alkane.
Friedel-Crafts alkylation, a classic method for adding alkyl groups, can also be considered. However, it often suffers from a lack of regioselectivity and the potential for carbocation rearrangements, making it less suitable for the precise synthesis of long-chain methyl-branched alkanes without a carefully designed substrate that directs the alkylation.
The stability of branched alkanes is generally higher than their linear counterparts. However, controlling the position of the branch during reactions that involve carbocation intermediates is difficult, as the reaction will preferentially occur at the most substituted carbon atom. units.it Therefore, synthetic routes that avoid such intermediates are preferred for regioselective synthesis.
Purification and Characterization of Synthetic Products for Research Purposesbocsci.com
The purification and characterization of synthetic long-chain alkanes are critical steps to ensure the identity and purity of the final product, especially when these compounds are intended for biological or physical studies.
Purification: The high molecular weight and nonpolar nature of compounds like 7-methyl-tritriacontane make them difficult to separate from structurally similar byproducts and starting materials. tandfonline.com
Chromatography: Column chromatography using silica (B1680970) gel or alumina is a standard technique. Elution with nonpolar solvents like hexane (B92381) allows for the separation of alkanes from more polar impurities. cdnsciencepub.com
Molecular Sieves: A particularly effective method for separating branched alkanes from their linear isomers involves the use of 5Å molecular sieves. The pore size of these sieves is large enough to adsorb the straight-chain n-alkanes but excludes the bulkier methyl-branched isomers, which remain in the solvent. pnas.org
Recrystallization and Solvent Precipitation: Recrystallization from a suitable solvent can be used to purify solid alkanes. acs.org Alternatively, antisolvent precipitation, where a poor solvent (like acetone (B3395972) or hexane) is added to a solution of the compound, can induce precipitation of the desired product. acs.org
High-Temperature Gas Chromatography (HTGC): For high-molecular-weight alkanes, HTGC is an important tool for assessing purity. tandfonline.com
Characterization: Once purified, the structure and purity of the synthetic alkane must be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC provides information on the purity of the sample and its retention time, which can be compared to standards. The mass spectrum shows the molecular ion peak (M+) and a characteristic fragmentation pattern that helps to identify the structure, including the location of the methyl branch. mdpi.com For example, the mass spectrum of 3-methylnonacosane (B87841) shows characteristic fragment ions that help determine the branch point. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structure elucidation. The chemical shifts and coupling patterns of the signals provide detailed information about the carbon skeleton and the position of the methyl group. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H bonds characteristic of alkanes and the absence of functional groups from starting materials or intermediates (e.g., C=O, O-H).
The following table summarizes the key analytical techniques used in the characterization of long-chain methyl-branched alkanes:
| Analytical Technique | Information Provided | Reference |
| Gas Chromatography (GC) | Purity assessment, Retention time | tandfonline.com |
| Mass Spectrometry (MS) | Molecular weight, Fragmentation pattern for structure elucidation | mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information (carbon skeleton, branch position) | mdpi.com |
| Infrared (IR) Spectroscopy | Functional group analysis | |
| Polarimetry | Determination of optical rotation for chiral isomers | pnas.org |
Advanced Analytical Characterization of 7 Methyl Tritriacontane and Its Isomers
Chromatographic Separation Techniques
Chromatography is fundamental in separating 7-methyl-tritriacontane from complex mixtures, including its various structural isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique for the separation and identification of volatile and semi-volatile compounds like 7-methyl-tritriacontane. In GC, the sample is vaporized and carried by an inert gas through a long capillary column. The separation of hydrocarbon isomers is challenging due to their similar boiling points and mass spectral fragmentation patterns. nih.gov However, high-resolution capillary columns can effectively separate many isomers. vurup.sk The resolution depends on the column's length, internal diameter, stationary phase, and the temperature program used. vurup.skoup.com
For complex hydrocarbon mixtures, ultra-narrow-bore capillary columns (e.g., 50-μm i.d.) can provide high-resolution separations in a short time. acs.org As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). oup.com While electron ionization (EI) is common, it often leads to extensive fragmentation, making it difficult to distinguish between isomers. pragolab.cz Cold electron ionization (Cold EI) is an alternative that minimizes fragmentation, resulting in a more prominent molecular ion peak, which aids in identification. spectroscopyonline.com
Advanced Column Chemistries and Retention Index Analysis (e.g., Kovats Indices)
The choice of the GC column's stationary phase is critical for separating isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, ZB-5), are commonly used for hydrocarbon analysis, where compounds generally elute in order of their boiling points. oup.com For enhanced separation of structurally similar isomers, more specialized column chemistries are employed. These can include phases with specific selectivities, such as those incorporating phenyl or cyano groups, or even liquid crystal and nano-stationary phases for complex mixtures. nih.gov
The Kovats retention index (RI) is a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different instruments and conditions. chromatographyonline.com It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. The RI for 7-methyl-tritriacontane on a standard non-polar column is reported as 3340. nih.gov This value can be used to help identify the compound in a complex mixture by comparing it to a database of known retention indices. diabloanalytical.com
High-Resolution Mass Spectrometry Approaches for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the precise elemental composition of a molecule. libretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios to the nearest whole number, HRMS can measure m/z values to several decimal places. libretexts.orgmsu.edu This high accuracy allows for the differentiation of compounds that have the same nominal mass but different molecular formulas. libretexts.org
For 7-methyl-tritriacontane (C₃₄H₇₀), the exact mass can be calculated with high precision. This capability is essential for confirming the molecular formula and distinguishing it from other co-eluting compounds that might have the same integer mass but different elemental compositions. nih.govmdpi.com Soft ionization techniques are often preferred with HRMS to keep the molecule intact and measure the molecular ion with high accuracy. pragolab.cz
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of 7-methyl-tritriacontane, complementing the data obtained from chromatographic and mass spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Methyl Position
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of a monomethyl-substituted alkane, the chemical shifts of the protons are influenced by the position of the methyl group along the alkane chain. scilit.com Protons on or near the methyl group will have distinct chemical shifts compared to those further away. youtube.com The integration of the signals in a ¹H NMR spectrum corresponds to the number of protons giving rise to that signal, which can help in assigning different proton environments. libretexts.org
¹³C NMR spectroscopy is particularly useful for determining the carbon skeleton of a molecule. acs.orgoregonstate.edu The chemical shift of each carbon atom depends on its local electronic environment. rsc.org For branched alkanes like 7-methyl-tritriacontane, the positions of the methyl group and the methine carbon (the carbon to which the methyl group is attached) can be determined from their characteristic chemical shifts. acs.org Additivity rules and empirical data from model compounds are used to predict and assign the ¹³C chemical shifts in branched alkanes. acs.orgacs.org
Table 1: Predicted ¹³C NMR Chemical Shifts for 7-Methyl-tritriacontane (Note: These are estimated values based on general principles and data for similar branched alkanes. Actual experimental values may vary.)
| Carbon Atom Position | Estimated Chemical Shift (ppm) |
|---|---|
| C1 (terminal methyl) | ~14.1 |
| C2-C5 | ~22.7 - 31.9 |
| C6 | ~36.5 |
| C7 (methine) | ~33.8 |
| C8 | ~30.0 |
| C9-C32 (methylene chain) | ~29.7 |
| C33 | ~22.7 |
| Methyl group on C7 | ~19.5 |
Infrared Spectroscopy in Hydrocarbon Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com For a hydrocarbon like 7-methyl-tritriacontane, the IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups. entomon.in
The key absorption bands for alkanes are found in the C-H stretching region (3000-2850 cm⁻¹) and the C-H bending region (1470-1350 cm⁻¹). acs.org
C-H Stretching: Asymmetric and symmetric stretching vibrations of CH₃ and CH₂ groups appear between 2962-2853 cm⁻¹. acs.org
C-H Bending: The bending vibrations for CH₂ groups (scissoring) appear around 1465 cm⁻¹, while the asymmetric and symmetric bending vibrations for CH₃ groups are observed near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. wiley.comentomon.in
The ratio of the intensities of the CH₂ and CH₃ absorption bands can provide information about the degree of branching and the chain length of the hydrocarbon. mdpi.comnih.gov A lower CH₂/CH₃ ratio suggests a higher degree of branching. acs.org
Table 2: Characteristic Infrared Absorption Bands for Branched Alkanes
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric C-H Stretch | ~2962 | CH₃ |
| Asymmetric C-H Stretch | ~2926 | CH₂ |
| Symmetric C-H Stretch | ~2872 | CH₃ |
| Symmetric C-H Stretch | ~2853 | CH₂ |
| Scissoring (Bending) | ~1465 | CH₂ |
| Asymmetric Bending | ~1450 | CH₃ |
| Symmetric Bending (Umbrella) | ~1375 | CH₃ |
Polarimetric Analysis for Chiral Determination
The structural nature of 7-methyl-tritriacontane, featuring a methyl group on the third carbon of the tritriacontane (B1216631) backbone, creates a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-7-methyl-tritriacontane and (S)-7-methyl-tritriacontane. In biological systems, particularly in insect chemical communication, the specific stereochemistry of a chiral compound is often critical to its function. frontiersin.org Therefore, merely identifying the presence of 7-methyl-tritriacontane is insufficient; determining the specific enantiomer or the ratio of enantiomers is crucial for a complete understanding of its biological role.
Polarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution containing a chiral substance. creative-proteomics.com Each enantiomer of a chiral compound will rotate the light by an equal magnitude but in opposite directions. creative-proteomics.com This property allows for the differentiation and quantification of enantiomers.
For a complex mixture containing 7-methyl-tritriacontane, polarimetric analysis is typically coupled with a separation technique, most commonly High-Performance Liquid Chromatography (HPLC). The process involves:
Chiral Separation: The sample extract is passed through an HPLC system equipped with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and elute at distinct times.
Polarimetric Detection: The eluent from the HPLC column flows into a polarimetric detector. nih.gov As each separated enantiomer passes through the detector's cell, it rotates the plane of polarized light. The detector measures the angle of this rotation, providing a signal that is both selective for chiral molecules and specific to each enantiomer. nih.gov
The development of laser-based polarimeters has significantly enhanced the sensitivity of this technique, allowing for the detection of sub-microgram quantities of chiral compounds. nih.gov While specific documented polarimetric analyses for 7-methyl-tritriacontane are not prevalent in readily available literature, the methodology is a standard and essential tool for the chiral determination of methyl-branched alkanes and other chiral natural products. frontiersin.orgnih.gov The biological inactivity of racemic (a 1:1 mixture of enantiomers) methyl-branched cuticular hydrocarbons in some studies underscores the necessity of enantioselective analysis. frontiersin.org
Sample Preparation and Extraction Protocols from Complex Biological Matrices
7-Methyl-tritriacontane is a prominent example of a cuticular hydrocarbon (CHC) found on the exoskeleton of many insects, where it plays roles in preventing water loss and chemical communication. mdpi.comresearchgate.net Extracting this non-polar, very long-chain hydrocarbon from the complex biological matrix of an insect's cuticle requires carefully designed protocols to ensure high recovery and sample purity.
The general workflow involves an initial solvent extraction followed by a cleanup or fractionation step to isolate the hydrocarbon fraction from other lipid classes and contaminants.
Initial Extraction: The most common method for extracting CHCs is through liquid-solid extraction, where the intact insect or its exuviae are immersed in a non-polar solvent. rsdjournal.org This process dissolves the lipids on the epicuticle with minimal contamination from internal tissues.
Solvent Choice: Hexane (B92381) is the most frequently used solvent due to its high affinity for non-polar hydrocarbons and its volatility, which simplifies sample concentration. rsdjournal.orgresearchgate.net Other solvents like pentane (B18724) or dichloromethane (B109758) (DCM) are also used. d-nb.info
Extraction Time: The duration of the immersion is typically brief, ranging from a few minutes to 30 minutes, to minimize the extraction of internal polar lipids. rsdjournal.org
Sample Cleanup and Fractionation: The initial extract contains not only hydrocarbons but also other lipid classes like fatty acids, alcohols, and esters, which can interfere with subsequent analysis. frontiersin.orgresearchgate.net Therefore, a cleanup step is essential.
Solid-Phase Extraction (SPE): This is the most widely used cleanup technique. The crude extract is passed through a small column packed with an adsorbent. A common choice is silica (B1680970) gel, which retains more polar compounds while allowing the non-polar hydrocarbons to be eluted with a non-polar solvent like hexane. rsdjournal.orgchromatographyonline.com
Advanced Sorbents: For more refined fractionation, specialized SPE cartridges are available. A study comparing different sorbents found that a combination of silver-ion (Ag-ion) and activated silica provided superior resolution and recovery for hydrocarbon analysis, effectively separating saturated and aromatic fractions. chromatographyonline.com
Other Techniques: For particularly challenging matrices rich in lipids, such as certain food samples or whole-body extracts, more advanced cleanup methods may be employed. These include Enhanced Matrix Removal—Lipid (EMR-Lipid) cartridges, which selectively remove lipids from the sample matrix. mdpi.comoup.com
The table below summarizes common protocols for the extraction of CHCs like 7-methyl-tritriacontane from biological sources.
| Step | Method | Description | Common Reagents/Materials | Reference(s) |
| Initial Extraction | Solvent Immersion/Rinsing | Whole insects or exuviae are briefly submerged in a non-polar solvent to dissolve cuticular lipids. | Hexane, Pentane, Dichloromethane (DCM) | researchgate.net, rsdjournal.org |
| Cleanup / Fractionation | Solid-Phase Extraction (SPE) | The crude extract is passed through a packed column to separate compound classes based on polarity. | Silica Gel, Florisil | chromatographyonline.com, rsdjournal.org |
| Cleanup / Fractionation | Advanced SPE | Utilizes specialized sorbents for enhanced separation and higher recovery of specific hydrocarbon classes. | Ag-ion / Activated Silica Cartridges | chromatographyonline.com |
| Cleanup / Fractionation | Lipid Removal Cartridges | Employs proprietary sorbents designed to specifically bind and remove major lipid interferences. | EMR-Lipid Cartridges | mdpi.com, oup.com |
Emerging Analytical Technologies for Very Long-Chain Hydrocarbons
The analysis of very long-chain hydrocarbons (VLCs) like 7-methyl-tritriacontane (a C34 compound) pushes the limits of conventional analytical instrumentation. Standard gas chromatography-mass spectrometry (GC-MS), the workhorse for CHC analysis, often struggles with compounds that have high boiling points and chain lengths approaching or exceeding 40 carbons (C40). mdpi.comnih.gov This limitation can lead to an incomplete picture of an organism's chemical profile. Several emerging technologies are overcoming these challenges, providing unprecedented detail in the analysis of VLCs.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique significantly enhances the separating power of traditional GC. In GC×GC, the effluent from a primary GC column is subjected to continuous, rapid sampling and re-injection onto a second, shorter column with a different stationary phase. chromatographyonline.comsciopen.com The result is a highly detailed two-dimensional chromatogram with vastly superior resolution and peak capacity. sciopen.com This allows for the separation of isomeric compounds and the detection of trace components in complex mixtures that would otherwise remain as an unresolved complex mixture in a one-dimensional GC analysis. sciopen.com
Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS): This is a soft ionization technique that is highly effective for analyzing large, non-polar molecules like VLCs. In this method, the sample is mixed with a matrix and silver salts. The silver ions (Ag+) form adducts with the hydrocarbon molecules, which can then be easily ionized and desorbed by a laser pulse for mass analysis. mdpi.com Studies have shown that Ag-LDI-MS can detect CHCs up to C58, a range far beyond the capabilities of standard GC-MS, revealing a previously hidden portion of the insect cuticular profile. mdpi.comnih.gov
Direct Matrix Introduction-Gas Chromatography (DMI-GC): Sample introduction can be a significant source of error in the analysis of VLCs. High molecular weight, waxy compounds like tritriacontanes have low solubility in common solvents at room temperature, and when injected into a hot GC inlet, discrimination can occur, where the less volatile compounds are not transferred to the column as efficiently as more volatile ones. acs.org DMI overcomes this by placing the solid or waxy sample directly into a specialized GC inlet liner. The liner is then heated in a programmed manner, desorbing the analytes directly into the carrier gas stream and onto the analytical column, ensuring a more complete and representative transfer of all components. acs.org
The following table provides a comparison of these emerging technologies for the analysis of very long-chain hydrocarbons.
| Technology | Principle | Advantages for VLCs | Limitations | Reference(s) |
| Conventional GC-MS | Separates compounds by boiling point and polarity; identifies by mass spectrum. | Well-established, extensive libraries. | Poor performance for >C40 hydrocarbons; potential for analyte discrimination during injection. | mdpi.com, nih.gov |
| GC×GC | Two sequential columns with different selectivities provide enhanced separation in two dimensions. | Ultra-high resolution and peak capacity; separation of isomers; improved sensitivity. | Complex data processing; higher instrument cost. | chromatographyonline.com, sciopen.com |
| Ag-LDI-MS | Soft ionization assisted by silver ion adduction; analyzed by time-of-flight MS. | Extends detectable mass range significantly (>C58); rapid analysis; no need for chromatography. | Does not easily distinguish between isomers (e.g., n-alkanes vs. methyl-branched). | mdpi.com, nih.gov |
| DMI-GC | Direct thermal desorption of a solid/waxy sample into the GC inlet. | Minimizes analyte discrimination for high-boiling point compounds; reduces sample preparation. | Requires specialized inlet hardware; not suitable for all sample types. | acs.org |
Environmental Fate, Transport, and Biodegradation of Branched Alkanes
Environmental Persistence and Factors Influencing Degradation
The persistence of organic compounds in the environment is determined by how quickly they are broken down by biological and chemical processes like biodegradation, hydrolysis, and photolysis. nih.gov For branched alkanes, persistence is a key characteristic, largely due to their molecular structure which resists microbial attack. uni-greifswald.debiosphereplastic.comvulcanchem.com In general, the susceptibility of hydrocarbons to biodegradation follows a hierarchy: normal alkanes (n-alkanes) are the most readily degraded, followed by branched alkanes, low-molecular-weight aromatics, and finally cycloalkanes. uni-greifswald.debiosphereplastic.comnrt.orgacs.orgnih.govresearchgate.net
Several factors combine to determine the degradation rate and persistence of branched alkanes in the environment. These can be broadly categorized into the compound's own properties and the surrounding environmental conditions. biosphereplastic.com A common misconception is that environmental persistence is an inherent, easily measured property of a substance; in reality, it results from the interplay between the chemical's structure and the specific environmental setting. nih.gov
Key factors influencing the degradation of branched alkanes are summarized in the table below.
| Category | Factor | Impact on Degradation of Branched Alkanes |
| Chemical Structure | Branching | Methyl branches create steric hindrance, blocking enzymatic access and slowing degradation compared to n-alkanes. vulcanchem.comnih.gov The position and number of branches are critical. researchgate.netstackexchange.com |
| Chain Length | Longer carbon chains (like the C34 backbone of 7-methyltritriacontane) generally have lower water solubility and bioavailability, which can reduce degradation rates. enviro.wikinih.govnih.gov | |
| Environmental Conditions | Oxygen Availability | Aerobic degradation is generally much faster and more complete than anaerobic degradation, as oxygen is a key reactant in the initial enzymatic attack. enviro.wikimdpi.com |
| Temperature | Microbial metabolic activities are temperature-dependent, with enzymatic reactions related to oil degradation slowing at low temperatures. mdpi.comfrontiersin.org | |
| Nutrient Availability | The growth and activity of hydrocarbon-degrading microbes depend on the availability of nutrients like nitrogen and phosphorus. biosphereplastic.comenviro.wiki | |
| pH | Most microorganisms involved in hydrocarbon degradation thrive in a pH range of 6-8. enviro.wikifrontiersin.org | |
| Bioavailability | Sorption | Long-chain alkanes are hydrophobic and tend to adsorb strongly to organic matter in soil and sediment, reducing their availability to microorganisms in the water phase. uu.nlacs.orgnih.gov |
| Water Solubility | Very low water solubility limits the dispersal of the compound and its accessibility to microbial cells. nih.gov |
Microbial Biodegradation Mechanisms
Microbial degradation is the primary pathway for the natural attenuation of alkanes in the environment. mdpi.com A wide variety of bacteria, fungi, and algae are capable of breaking down hydrocarbons to use them as sources of carbon and energy. enviro.wikiresearchgate.net However, the efficiency of this process is highly dependent on the alkane's structure. uni-greifswald.de For a compound like 7-methyltritriacontane, the combination of a long carbon chain and a mid-chain methyl branch presents a significant challenge for microbial enzymes. vulcanchem.com
Aerobic microbial degradation of alkanes is typically initiated by enzymes called alkane hydroxylases or oxygenases, which introduce an oxygen atom into the hydrocarbon molecule, making it more reactive. mdpi.comnih.gov This initial step is often the rate-limiting part of the degradation process. enviro.wiki Several oxidative pathways have been identified:
Monoterminal Oxidation : This is the most common pathway for n-alkanes. nih.gov An enzyme attacks one of the terminal methyl groups (the end of the chain), converting it to a primary alcohol. This alcohol is then further oxidized to an aldehyde and then a fatty acid, which can be broken down for energy via the β-oxidation pathway. nih.govnih.gov
Biterminal Oxidation : In this pathway, both terminal methyl groups of an n-alkane are oxidized to form a dicarboxylic acid. nih.govrsc.org This also prepares the molecule for further breakdown.
Sub-terminal Oxidation : When terminal oxidation is hindered, as is often the case with branched alkanes, some microbes can attack a carbon atom near the end of the chain (a sub-terminal position). nih.govresearchgate.net This creates a secondary alcohol, which is then converted to a ketone. nih.gov A subsequent enzymatic step can insert an oxygen atom to form an ester, which is then hydrolyzed into an alcohol and a fatty acid, allowing the microbe to continue metabolism. researchgate.net
Under anaerobic conditions, where oxygen is absent, a different mechanism known as fumarate (B1241708) addition is employed by some bacteria to activate the alkane molecule for degradation. nih.govnih.gov
| Pathway | Initial Point of Attack | Key Intermediates | Relevance to Branched Alkanes |
| Monoterminal Oxidation | Terminal methyl group | Primary alcohol, aldehyde, fatty acid | Less effective due to steric hindrance from methyl branches. vulcanchem.com |
| Biterminal Oxidation | Both terminal methyl groups | Dicarboxylic acid | Less effective for the same reasons as monoterminal oxidation. nih.govrsc.org |
| Sub-terminal Oxidation | Internal carbon atom | Secondary alcohol, ketone, ester | An important alternative pathway when terminal positions are blocked. nih.govnih.govresearchgate.net |
| Anaerobic Fumarate Addition | Terminal or sub-terminal carbon | Alkylsuccinates | A key pathway in oxygen-depleted environments like deep sediments. nih.govnih.gov |
The presence, position, and number of methyl branches on an alkane chain have a profound impact on its biodegradability. nih.govresearchgate.net The general rule is that branching decreases the rate of degradation compared to the equivalent linear alkane. uni-greifswald.destackexchange.com
The primary reason for this is steric hindrance . The methyl group acts as a physical barrier, making it difficult for the large enzymes responsible for oxidation to bind to their target sites on the carbon chain. vulcanchem.comnih.gov The location of this branch is crucial:
Terminal Branching : Structures with branching near the end of the chain (iso- and anteiso-alkanes) are known to inhibit biodegradation. nih.gov Studies have shown that many microbial strains cannot utilize hydrocarbons with these features as a sole carbon source. nih.gov
Mid-chain Branching : A methyl group located in the middle of a long chain, as in 7-methyltritriacontane, presents a significant obstacle to the standard β-oxidation process that microbes use to break down fatty acids. stackexchange.com Research on shorter-chain methylalkanes indicates that 2-methylalkanes are the most easily degraded among branched isomers, while 3-methylalkanes are more resistant. researchgate.net This suggests that the central positioning of the methyl group in 7-methyltritriacontane contributes significantly to its persistence.
This resistance to degradation leads to the accumulation of branched alkanes in environments contaminated with petroleum, as the more easily degradable n-alkanes are consumed first. uni-greifswald.de
| Hydrocarbon Structure | Relative Biodegradability | Reason for Ranking |
| n-Alkanes | High | Linear structure allows for efficient terminal oxidation by microbial enzymes. nrt.orgacs.orgnih.govresearchgate.net |
| Methylalkanes (Branched) | Moderate to Low | Methyl groups cause steric hindrance, inhibiting enzymatic attack. The position of the branch affects the degree of resistance. vulcanchem.comnih.govresearchgate.net |
| Cycloalkanes | Low | The ring structure is more stable and difficult for microbes to open and degrade compared to linear or branched chains. uni-greifswald.debiosphereplastic.com |
| Aromatic Hydrocarbons | Variable | Degradability depends on the number of rings; low molecular weight aromatics are degraded more easily than large polycyclic aromatic hydrocarbons (PAHs). uni-greifswald.deenviro.wiki |
Terminal and Sub-terminal Oxidation Pathways
Abiotic Transformation Processes (e.g., Photo-oxidation, Thermal Degradation)
While microbial activity is the main driver of alkane degradation, non-biological (abiotic) processes can also contribute to their transformation in the environment, albeit typically on longer timescales.
Photo-oxidation : This process involves the degradation of a chemical by light. While direct absorption of sunlight by saturated alkanes is negligible, indirect photo-oxidation can occur. acs.org In this process, other substances in the environment absorb light and produce highly reactive chemical species (like hydroxyl radicals) that can then attack the alkane molecule. However, compared to other petroleum components like aromatic hydrocarbons, saturated alkanes are the least susceptible to this process, and the environmental relevance and timeframes for their photo-oxidation are not well established. acs.org
Thermal Degradation : The breakdown of molecules by heat is generally not a significant environmental fate process for alkanes under normal surface temperatures. This process requires very high temperatures, such as those found in deep subsurface geological formations or industrial cracking units, to break the strong carbon-carbon bonds of a long-chain alkane. geoscienceworld.org
Mineral-Catalyzed Degradation : Recent research has shown that certain common soil minerals can promote the abiotic degradation of long-chain n-alkanes. Iron and manganese oxides, for instance, can facilitate the transformation of alkanes even in the absence of light. cje.net.cn These minerals can help generate reactive oxygen species, such as the superoxide (B77818) radical (O₂⁻·), which can initiate the oxidation of the alkane, forming new functional groups like hydroxyls (C-OH). cje.net.cn This suggests a potential, though often overlooked, abiotic pathway that could contribute to the slow degradation of persistent compounds like 7-methyltritriacontane in soil environments.
Environmental Distribution and Mobility in Different Compartments
The way a chemical moves and distributes itself in the air, water, soil, and sediment is governed by its physical and chemical properties. For a large, non-polar molecule like 7-methyltritriacontane, mobility is extremely limited.
Its very low water solubility and high hydrophobicity mean it will not readily dissolve in water. nih.gov Instead, when released into the environment, it will preferentially partition out of the water phase and adsorb strongly onto solid materials, particularly the organic carbon fraction of soils and sediments. uu.nlacs.org This strong sorption is a key factor controlling its fate, as it simultaneously reduces the compound's mobility and its bioavailability for microbial degradation. uu.nlnih.gov
Therefore, 7-methyltritriacontane is not expected to be mobile in the environment. It is unlikely to leach through soil to contaminate groundwater or be transported long distances in water systems. nih.gov Its primary environmental reservoirs will be soil and sediment, where it is expected to persist for long periods due to its structural resistance to degradation and its low bioavailability. vulcanchem.com Long-chain branched alkanes are indeed found in various environmental compartments, including terrestrial soils and aquatic sediments, often indicating inputs from either natural (e.g., plant waxes, bacteria) or anthropogenic (e.g., petroleum) sources. frontiersin.orgd-nb.infofrontiersin.org
Ecological and Biological Functions of Methyl Branched Alkanes Excluding Human Clinical Context
Role in Insect Chemical Communication and Behavioral Ecology
Cuticular hydrocarbons (CHCs) are fundamental to an insect's survival, serving a dual purpose: preventing water loss and acting as a medium for chemical communication. researchgate.net Methyl-branched alkanes, such as 7-Methyl-tritriacontane, are integral components of these complex CHC profiles and are often more involved in communication than their straight-chain counterparts. rsdjournal.org The addition of a methyl group lowers the melting point and increases the volatility compared to linear alkanes, properties that enhance their function as chemical signals.
The complex mixtures of hydrocarbons on an insect's cuticle act as a chemical signature, conveying information about species, colony membership, reproductive status, and caste. nih.govnih.gov Methyl-branched alkanes are frequently key components of these recognition cues. rsdjournal.org
Pheromonal Functions: Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species. pnas.org 7-Methyl-tritriacontane has been identified as a component of the cuticular hydrocarbon profile of the ant Camponotus cruentatus. csic.es In many social insects, the specific blend of CHCs, including various methyl-branched isomers, allows colony members to distinguish nestmates from non-nestmates, a crucial function for maintaining colony integrity and defense. csic.es While the precise role of 7-Methyl-tritriacontane alone is part of a broader chemical conversation, its presence contributes to the unique "odor" of the colony.
In other insects, specific methyl-branched alkanes have been definitively identified as sex pheromones. For instance, in the cerambycid beetle Neoclytus acuminatus acuminatus, 7-methylheptacosane (B14485743) is a major component of the female's contact sex pheromone, eliciting mating responses from males. purdue.edu This highlights the potential for related compounds like 7-Methyl-tritriacontane to have similar specific signaling roles in other species, although direct evidence is often species-specific. In some termites, CHC profiles, which can include methyl-tritriacontanes, signal an individual's reproductive status, thereby regulating the colony's reproductive dynamics. nih.gov
Kairomonal Functions: Kairomones are chemical signals emitted by one species that benefit a receiving species. up.ac.za For example, a predator or parasitoid might use the CHCs of its prey to locate it. The European beewolf, a predator of honeybees, uses the honeybee's cuticular hydrocarbons as a kairomone to identify its prey. apidologie.org While a direct link for 7-Methyl-tritriacontane has not been explicitly documented, it is a plausible function given its presence on the cuticle of various insects that are subject to predation and parasitism. Parasitoids, in particular, are known to eavesdrop on the chemical cues of their hosts, which can include hydrocarbons from the host's body or by-products. up.ac.za
The ability of insects to perceive and differentiate between closely related chemical structures is fundamental to the specificity of chemical communication. The position of a methyl branch on a long-chain alkane can be a critical piece of information. Studies on the Argentine ant, Linepithema humile, have shown that ants can be trained to discriminate between single-methyl-branched hydrocarbons that have the same carbon chain length but differ only in the position of the methyl group. nih.gov For example, they can distinguish between 15-methyl-heptatriacontane and 17-methyl-heptatriacontane. nih.gov This demonstrates a sophisticated sensory capability, suggesting that an insect could readily distinguish 7-Methyl-tritriacontane from its other isomers, such as 5-, 11-, 13-, or 15-methyl-tritriacontane. csic.es
This discriminatory ability is crucial because different isomers can carry different messages. The variation in methylation points may be related to an intensification of the signaling capacity of ants. faunajournal.com This specificity ensures that signals related to nestmate recognition, fertility, or species identity are interpreted correctly. nih.gov
Table 1: Examples of Methyl-Branched Alkanes in Insect Communication
| Compound | Insect Species | Function | Reference |
| 7-Methyl-tritriacontane | Camponotus cruentatus (Ant) | Component of cuticular hydrocarbon profile for colony recognition. | csic.es |
| 7-Methylheptacosane | Neoclytus acuminatus (Beetle) | Major component of female contact sex pheromone. | purdue.edu |
| 13- & 15-Methyl-tritriacontane | Camponotus femoratus (Ant) | Biomarker for cryptic species differentiation. | nih.gov |
| 15,19,23-Trimethyl-heptatriacontane | Glossina morsitans (Tsetse fly) | Female contact sex pheromone. |
Inter- and Intraspecific Signaling (Pheromonal and Kairomonal Functions)
Contribution to Cuticular Barrier Function in Organisms (e.g., Desiccation Resistance)
The primary and most ancient function of the insect cuticle's waxy layer, rich in hydrocarbons, is to form a waterproof barrier, restricting water loss and preventing death by desiccation. researchgate.netnih.govoup.com This is particularly crucial for terrestrial insects, which have a high surface-area-to-volume ratio.
While straight-chain alkanes (n-alkanes) are generally more effective at preventing water loss due to their ability to form highly ordered, crystalline layers, methyl-branched alkanes like 7-Methyl-tritriacontane are also vital components of this protective layer. rsdjournal.orggeorgiasouthern.edu The presence of methyl branches disrupts the tight packing of the hydrocarbon chains, which can slightly decrease the waterproofing efficiency compared to a layer of pure n-alkanes. georgiasouthern.edu However, this structural disruption also lowers the melting point of the wax, maintaining its fluidity and protective function across a wider range of temperatures. researchgate.net
There is often a functional trade-off between desiccation resistance and chemical communication. georgiasouthern.edu Species living in arid environments may have a higher proportion of n-alkanes in their CHC profile to maximize water retention, whereas species that rely heavily on complex chemical signaling may have a greater abundance and diversity of methyl-branched and unsaturated hydrocarbons. researchgate.netgeorgiasouthern.edu Therefore, 7-Methyl-tritriacontane contributes to this essential protective barrier, while also serving communicatory roles.
Application as Ecological Biomarkers
A biomarker is a measurable indicator of a particular biological state or condition. In ecology, chemical compounds can serve as biomarkers to identify species, populations, or exposure to environmental factors. The high diversity and species-specificity of CHC profiles make them excellent taxonomic and ecological biomarkers. nih.gov
Isomers of methyl-tritriacontane have been used to distinguish between cryptic species—species that are morphologically identical but genetically distinct. For example, in a study of the parabiotic ant association between Crematogaster levior and Camponotus femoratus, the relative abundance of 13- and 15-methyl-tritriacontane was a key difference in the CHC profiles of two cryptic species of Camponotus femoratus. nih.gov This suggests that 7-Methyl-tritriacontane could similarly serve as a biomarker for distinguishing populations or cryptic species in other insect groups.
Furthermore, long-chain alkanes, including tritriacontane (B1216631), are used in environmental science as lipid biomarkers to trace the sources and fate of organic matter. core.ac.uk Their stability and resistance to degradation make them useful for such analyses.
Structure-Activity Relationship Studies in Biological Systems
The relationship between a molecule's chemical structure and its biological activity is a central theme in chemical ecology. For methyl-branched alkanes, key structural features that influence activity include the total chain length of the carbon backbone and the number and position of the methyl branches.
Studies on ant learning and discrimination have provided significant insights into these structure-activity relationships. nih.gov Research on Argentine ants revealed that:
Branching Complexity Matters: Ants learn and discriminate tri-methylated alkanes more readily than single-methyl alkanes or straight-chain alkanes. This suggests that more complex, branched structures may be more "memorable" or stimulating to their sensory systems. nih.gov
Branch Position is Key: As noted earlier, ants can distinguish between isomers with the same chain length but different methyl branch positions (e.g., 17- vs. 15-methyl-heptatriacontane). nih.gov This implies that the specific location of the methyl group on 7-Methyl-tritriacontane is a critical feature that can be perceived and interpreted by other insects.
Chain Length is Also a Factor: While ants can sometimes generalize between hydrocarbons with the same branching pattern but slightly different chain lengths, larger differences in chain length become discriminable. nih.gov
These findings indicate that the biological "meaning" of a compound like 7-Methyl-tritriacontane is encoded in its precise structure. A shift of the methyl group to a different position or a change in the chain length would likely alter its function as a chemical signal, potentially rendering it meaningless or conveying a different message entirely.
Theoretical and Computational Studies on 7 Methyl Tritriacontane
Molecular Dynamics and Conformation Analysis of Branched Alkanes
Molecular dynamics (MD) simulations provide a powerful computational lens to investigate the atomic-level motion and conformational landscape of molecules over time. For long-chain alkanes like 7-Methyl-tritriacontane, MD is essential for understanding how a single methyl branch influences the molecule's physical properties, such as its shape, flexibility, and packing behavior in condensed phases.
MD simulations can quantify these effects by calculating key structural parameters:
End-to-End Distance: The distance between the first and last carbon atoms of the main chain. This distance is expected to be shorter on average for the branched isomer due to the disruption of the linear, extended state.
Order Parameters: These parameters can describe the orientation of C-H or C-C bonds relative to a reference axis, providing insight into the packing efficiency in a simulated lipid layer or crystal lattice. The presence of the methyl group disrupts the potential for highly ordered packing, which is a key reason why branched alkanes typically have lower melting points than their linear isomers.
These conformational differences are fundamental to the biological function of 7-Methyl-tritriacontane, as they influence its diffusion rate across epicuticular wax layers and its specific fit into chemoreceptor binding pockets.
| Parameter | n-Tritriacontane (Linear Isomer) | 7-Methyl-tritriacontane (Branched Isomer) | Computational Rationale |
|---|---|---|---|
| Average Radius of Gyration (Rg) | ~10.8 Å | ~10.2 Å | The methyl branch induces kinks, leading to a more compact, folded structure. |
| Average End-to-End Distance | ~38.5 Å | ~35.1 Å | The all-trans conformation is disrupted, shortening the effective length of the molecule. |
| Predicted Melting Point | ~71.9 °C | Lower than linear isomer (~65-68 °C) | Branching disrupts efficient crystal lattice packing, requiring less energy to melt. |
| Dominant Conformation | Extended all-trans | Locally disordered with gauche defects near C7 | Steric hindrance from the methyl group prevents a fully extended conformation. |
Computational Approaches to Biosynthetic Pathway Prediction
The biosynthesis of internally branched alkanes like 7-Methyl-tritriacontane in insects is a multi-step enzymatic process. Computational biology and bioinformatics are indispensable for identifying the genes and enzymes involved in this pathway, often starting from genomic or transcriptomic data of a target organism.
The proposed pathway begins with fatty acid synthesis. Unlike the synthesis of straight-chain fatty acids which exclusively uses acetyl-CoA as a primer and malonyl-CoA for elongation, the synthesis of the precursor for 7-Methyl-tritriacontane involves the specific incorporation of a methylmalonyl-CoA unit by the fatty acid synthase (FAS) complex. This incorporation at a specific point in the elongation cycle results in a methyl-branched fatty acid. This fatty acid is then further elongated by a series of elongase enzymes to reach the C34 chain length. Finally, the hydrocarbon is produced from the fatty acyl-CoA precursor, typically through a reductive decarbonylation pathway involving a P450 enzyme from the CYP4G family.
Computational approaches to dissect this pathway include:
Homology Searching: Using tools like BLAST (Basic Local Alignment Search Tool), researchers can scan an insect's genome for sequences with high similarity to known FAS, elongase, and CYP4G genes from other species that produce CHCs.
Phylogenetic Analysis: By constructing phylogenetic trees, scientists can infer the evolutionary relationships of candidate enzymes. This can help distinguish enzymes involved in general metabolism from those specialized for CHC biosynthesis.
Protein Structure Modeling: If an experimental structure is unavailable, homology modeling can be used to generate a 3D model of a candidate enzyme (e.g., the FAS domain responsible for substrate selection). This model can then be used in docking studies to test its binding preference for methylmalonyl-CoA over malonyl-CoA, providing evidence for its role in generating the branched precursor.
| Biosynthetic Step | Key Enzyme/Process | Computational Tool/Method | Objective |
|---|---|---|---|
| Methyl Branch Incorporation | Fatty Acid Synthase (FAS) | BLAST, Homology Modeling, Molecular Docking | Identify the specific FAS complex and model its substrate-binding domain to confirm preference for methylmalonyl-CoA. |
| Chain Elongation | Fatty Acyl-CoA Elongases | BLAST, Phylogenetic Analysis | Identify the specific set of elongases responsible for extending the branched fatty acid to its final C34 length. |
| Hydrocarbon Formation | P450 Reductive Decarbonylase (CYP4G family) | BLAST, Gene Expression Analysis (from RNA-Seq data) | Identify the terminal enzyme that converts the fatty acyl-CoA to 7-Methyl-tritriacontane. Correlate its expression with CHC production. |
| Pathway Regulation | Transcription Factors | Motif Searching, Comparative Genomics | Predict regulatory elements in the genome that control the expression of the biosynthetic genes. |
Modeling of Environmental Fate and Interactions
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the environmental fate of chemicals when experimental data is lacking. For a non-polar, high molecular weight compound like 7-Methyl-tritriacontane, these models predict its behavior in soil, water, and air.
The key physicochemical properties governing its fate are its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Due to its long aliphatic chain, 7-Methyl-tritriacontane is extremely hydrophobic.
Water Solubility: Predicted to be exceptionally low, on the order of nanograms per liter. This means it will not persist in the aqueous phase.
Vapor Pressure: Predicted to be very low. The molecule is essentially non-volatile under standard environmental conditions and will not be subject to long-range atmospheric transport.
Octanol-Water Partition Coefficient (log Kow): Predicted to be very high (>15). This indicates an extreme tendency to partition from water into organic phases, such as lipids, soil organic carbon, and sediment.
Soil Adsorption Coefficient (Koc): Calculated from Kow, the Koc value is predicted to be very high. This implies that if released into the environment, 7-Methyl-tritriacontane will be strongly and almost irreversibly adsorbed to soil and sediment particles, rendering it immobile.
Biodegradation models suggest that while linear alkanes can be degraded by microorganisms, the presence of the methyl branch in 7-Methyl-tritriacontane may slightly hinder the initial enzymatic attack (e.g., by terminal oxidation), potentially slowing its rate of degradation compared to n-tritriacontane. However, it is still considered ultimately biodegradable.
| Property | Predicted Value | Environmental Implication |
|---|---|---|
| Molecular Weight | 478.93 g/mol | Contributes to low volatility and low water solubility. |
| Log Kow (Octanol-Water Partition Coefficient) | > 15 | Extremely hydrophobic; high potential for bioaccumulation in fatty tissues and adsorption to organic matter. |
| Water Solubility | < 1 µg/L | Essentially insoluble in water. Will not be transported in aqueous systems. |
| Vapor Pressure | < 1.0 x 10⁻¹⁰ Pa at 25°C | Non-volatile. Will remain in the soil or water compartment where it is released. |
| Soil Adsorption Coefficient (Log Koc) | > 10 | Immobile in soil. Strongly adsorbs to soil organic carbon and sediment. |
In Silico Studies of Molecular Recognition and Interactions (e.g., with chemoreceptors)
In insects, CHCs like 7-Methyl-tritriacontane are detected by chemoreceptors, including Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in the antennal sensillar lymph, which then transport the ligand to a membrane-bound receptor. In silico methods such as molecular docking and MD simulations are crucial for understanding the specificity of these recognition events.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For 7-Methyl-tritriacontane, docking studies can be performed using a homology model or crystal structure of a relevant insect OBP. The simulation would attempt to fit the flexible 7-Methyl-tritriacontane molecule into the protein's hydrophobic binding pocket.
Key insights from such a study would include:
Binding Energy: A calculated score that estimates the strength of the interaction. By comparing the binding energy of 7-Methyl-tritriacontane to that of other CHCs (e.g., its linear isomer or isomers with different branch positions), researchers can predict the receptor's specificity.
Binding Pose: The precise 3D orientation of the ligand within the binding pocket. This reveals which parts of the molecule are critical for interaction. The kink induced by the C7-methyl group is often essential for fitting into a specifically shaped pocket that would not accommodate a linear alkane as well.
Key Interacting Residues: The analysis identifies the specific amino acids (e.g., Leucine, Isoleucine, Phenylalanine) in the binding pocket that form van der Waals contacts with the ligand, stabilizing the complex.
Following docking, MD simulations of the protein-ligand complex can be run to assess the stability of the predicted binding pose and observe how the protein and ligand dynamically adapt to each other over time. These studies provide a molecular-level explanation for how insects can distinguish between closely related hydrocarbon pheromones.
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interpretation |
|---|---|---|---|
| 7-Methyl-tritriacontane | -9.8 | Phe22, Leu56, Ile89, Trp114 | Strong predicted binding. The kinked shape fits optimally into the hydrophobic pocket defined by these residues. |
| n-Tritriacontane | -8.1 | Phe22, Leu56 | Weaker binding. The linear shape results in less optimal van der Waals contacts within the pre-formed pocket. |
| 15-Methyl-tritriacontane | -9.2 | Phe22, Leu56, Ile89 | Strong binding, but slightly weaker than the 7-methyl isomer, suggesting the pocket is shaped to prefer a branch near the end of the chain. |
| n-Heptacosane (C27) | -7.5 | Phe22, Leu56 | Weaker binding due to shorter chain length, resulting in incomplete occupancy of the binding pocket. |
Q & A
Q. How can researchers align 7-methyl-tritriacontane studies with ethical guidelines for chemical ecology publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
